molecular formula C13H11NO3 B569379 3-(4-Nitrophenyl)benzyl alcohol CAS No. 62038-00-0

3-(4-Nitrophenyl)benzyl alcohol

Cat. No.: B569379
CAS No.: 62038-00-0
M. Wt: 229.235
InChI Key: GEBSJKSTANYIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nitrophenyl)benzyl alcohol is an organic compound characterized by the presence of a benzyl alcohol group attached to a nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)benzyl alcohol typically involves the nitration of benzyl alcohol derivatives. One common method is the nitration of benzyl alcohol using nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective formation of the nitro group at the para position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The benzyl alcohol group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, treatment with thionyl chloride can convert the alcohol to a benzyl chloride derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂)

Major Products Formed:

    Oxidation: 4-Nitrobenzaldehyde, 4-Nitrobenzoic acid

    Reduction: 3-(4-Aminophenyl)benzyl alcohol

    Substitution: 3-(4-Nitrophenyl)benzyl chloride

Scientific Research Applications

3-(4-Nitrophenyl)benzyl alcohol has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl alcohol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

  • 4-Nitrobenzyl alcohol
  • 3-Nitrobenzyl alcohol
  • 2-Nitrobenzyl alcohol

Comparison: 3-(4-Nitrophenyl)benzyl alcohol is unique due to the specific positioning of the nitro group, which influences its reactivity and properties. Compared to 4-Nitrobenzyl alcohol, it has different electronic and steric effects, leading to variations in its chemical behavior and applications. The presence of the nitro group at the para position in this compound also affects its interactions with biological targets, making it distinct from other nitrobenzyl alcohol derivatives.

Properties

IUPAC Name

[3-(4-nitrophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16)17/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBSJKSTANYIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698837
Record name (4'-Nitro[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62038-00-0
Record name (4'-Nitro[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.